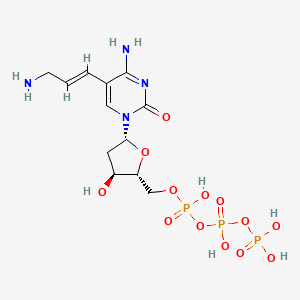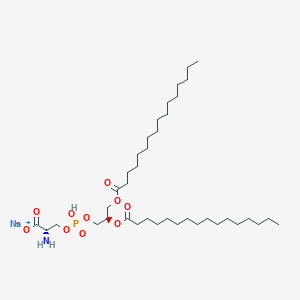
1-Methyl-4-(pentafluorophenyl)-2-(diphenylphosphino)-1,4-benzenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is a complex organic compound with the empirical formula C27H16F5O4P and a molecular weight of 530.38 g/mol . This compound is known for its application in click chemistry, particularly in the Staudinger ligation, which is a high-yield, chemoselective, and mild synthetic method .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester typically involves the reaction of diphenylphosphine with terephthalic acid derivatives. The reaction conditions often include the use of activated pentafluorophenyl esters to facilitate the formation of the desired product . The reaction is carried out under controlled temperatures, typically around 109-111°C, and requires careful handling due to the reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it is likely synthesized in specialized laboratories under stringent conditions to ensure purity and yield. The process involves multiple steps, including the preparation of intermediates and the final coupling reaction to form the ester .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorophenyl group.
Oxidation and Reduction: The phosphine group can be oxidized to form phosphine oxides, and reduction reactions can revert it to the original phosphine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, which react under mild conditions to form substituted products.
Oxidation: Oxidizing agents like hydrogen peroxide or oxygen can be used to oxidize the phosphine group.
Reduction: Reducing agents such as sodium borohydride can be employed to reduce phosphine oxides back to phosphines.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound and phosphine oxides .
Applications De Recherche Scientifique
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is used extensively in scientific research due to its versatility in chemical synthesis. Some of its applications include:
Chemistry: Used as a reagent in click chemistry for the conjugation of amine and azide-containing compounds.
Biology: Employed in bioconjugation techniques to label biomolecules within cellular environments.
Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester involves the formation of covalent bonds through the Staudinger ligation. The amine functionalized molecule first reacts with the phosphine through the activated pentafluorophenyl ester. The azide-molecule is then reacted with the newly labeled phosphine to form the iminophosphorane, and the aza-ylide is subsequently captured by the methyl ester to yield the covalent conjugated product .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diphenylphosphino)benzoic acid
- 2-(Diphenylphosphino)benzaldehyde
- 2-(Diphenylphosphino)benzenesulfonic acid
Uniqueness
2-(Diphenylphosphino)terephthalic acid 1-methyl 4-pentafluorophenyl diester is unique due to its specific structure that combines a phosphine group with a terephthalic acid derivative and a pentafluorophenyl ester. This combination allows for highly selective and efficient chemical reactions, making it a valuable reagent in various fields of research and industry .
Propriétés
Formule moléculaire |
C27H16F5O4P |
|---|---|
Poids moléculaire |
530.4 g/mol |
Nom IUPAC |
1-O-methyl 4-O-(2,3,4,5,6-pentafluorophenyl) 2-diphenylphosphanylbenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C27H16F5O4P/c1-35-27(34)18-13-12-15(26(33)36-25-23(31)21(29)20(28)22(30)24(25)32)14-19(18)37(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14H,1H3 |
Clé InChI |
OURNVXDJALDDIG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12063435.png)


palladium(II)](/img/structure/B12063454.png)







